2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide
Description
Properties
IUPAC Name |
2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-20-9-14(11-4-2-3-5-12(11)17(19)22)16(21)13-8-10(18)6-7-15(13)20/h2-9H,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVPEKUGQGGDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327728 | |
| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866135-94-6 | |
| Record name | 2-(6-chloro-1-methyl-4-oxoquinolin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide typically involves the condensation of 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with an appropriate amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and benzene derivatives .
Scientific Research Applications
Research indicates that compounds with similar structures to 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide exhibit various biological activities:
Antibacterial Activity:
Compounds related to this quinoline derivative have shown promising results against several bacterial strains. For instance, studies on quinoline derivatives have reported significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Antitumor Activity:
The potential antitumor properties of quinoline derivatives have been explored extensively. Some studies suggest that similar compounds can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Studies
A study published in RSC Advances examined the antimicrobial activity of newly synthesized quinoline derivatives. Among these, compounds structurally related to this compound demonstrated significant inhibition against Mycobacterium smegmatis, with minimum inhibitory concentration (MIC) values reaching as low as 6.25 µg/ml .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A detailed synthesis pathway includes the formation of the quinoline ring followed by the introduction of the benzenecarboxamide moiety through acylation reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the benzenecarboxamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- CAS Number : 53977-19-8
Biological Activity Overview
The biological activity of quinoline derivatives has been extensively studied. The specific compound has shown promise in various areas:
- Antimicrobial Activity : Quinoline derivatives exhibit significant antibacterial and antifungal properties. Studies indicate that compounds with chlorine substitutions enhance their effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, the compound's mechanism may involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
The mechanism of action for this compound involves several pathways:
- Apoptosis Induction : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors such as p53 and downregulating anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related quinoline derivatives:
Example Case Study
In a study evaluating the anticancer effects of related compounds, it was found that treatment with a similar quinoline derivative resulted in:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-(6-Chloro-1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxamide, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Start with a 4-quinolone-3-carboxylic acid scaffold. Introduce substituents via nucleophilic substitution or palladium-catalyzed coupling for the 6-chloro-1-methyl moiety .
- Step 2 : Optimize reaction conditions using green solvents (e.g., ethanol/water mixtures) and microwave-assisted synthesis to reduce time and improve yields (up to 85% reported for analogous compounds) .
- Step 3 : Monitor purity via HPLC (>95% purity threshold) and characterize intermediates using H NMR (400 MHz, DMSO-) and HRMS (ESI+) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Primary Techniques :
- H/C NMR : Resolve tautomeric forms (e.g., 4-oxoquinoline vs. 4-hydroxyquinoline) using DMSO- as a solvent to observe enolic proton signals .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- Purity Assessment :
- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to detect impurities <1% .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Kinase Inhibition : Screen against Axl kinase using ADP-Glo™ assays (IC values <100 nM for active derivatives) .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with positive controls (e.g., doxorubicin) .
- CB2 Receptor Binding : Perform competitive binding assays with [H]CP-55,940 to measure affinity (K values in nM range) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing target binding?
- Methodological Answer :
- Step 1 : Synthesize analogs with substitutions at the 6-chloro (e.g., 6-fluoro, 6-bromo) and benzenecarboxamide positions .
- Step 2 : Compare bioactivity data (e.g., IC, K) to establish trends. For example:
| Substituent (Position) | Axl Kinase IC (nM) | CB2 Receptor K (nM) |
|---|---|---|
| 6-Cl (reference) | 25 ± 3 | 15 ± 2 |
| 6-F | 40 ± 5 | 20 ± 3 |
| 6-Br | 35 ± 4 | 18 ± 2 |
| Data adapted from analogous 4-oxoquinoline derivatives . |
- Step 3 : Validate findings with molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets or receptor binding sites .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Factor 1 : Control compound purity (e.g., HPLC vs. HLC discrepancies ). Reproduce assays with independently synthesized batches.
- Factor 2 : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Factor 3 : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO% in cell assays) .
Q. What computational strategies predict environmental fate and biodegradation pathways for this compound?
- Methodological Answer :
- Step 1 : Calculate physicochemical properties (LogP, pKa) using software like ACD/Labs to estimate environmental persistence .
- Step 2 : Simulate degradation pathways (e.g., hydrolysis, photolysis) with QSAR models (EPI Suite) or DFT calculations .
- Step 3 : Validate predictions via laboratory studies (e.g., OECD 301F biodegradation test) under controlled pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
